Gingerenone A

Catalog No.
S519493
CAS No.
128700-97-0
M.F
C21H24O5
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gingerenone A

CAS Number

128700-97-0

Product Name

Gingerenone A

IUPAC Name

(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+

InChI Key

FWDXZNKYDTXGOT-GQCTYLIASA-N

SMILES

COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O

Solubility

Soluble in DMSO

Synonyms

AS-HK014; AS HK014; ASHK014; Gingerenone A; Gingerenone-A;

Canonical SMILES

COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC)O

Description

The exact mass of the compound Gingerenone A is 356.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Diarylheptanoids - Supplementary Records. It belongs to the ontological category of diarylheptanoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gingerenone A is a bioactive compound derived from ginger (Zingiber officinale), specifically classified as a diarylheptanoid and polyphenol. It possesses a unique chemical structure characterized by a heptane backbone with two aromatic rings, which contributes to its diverse biological activities. The compound has garnered attention for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. Its molecular formula is C₁₈H₁₈O₅, and it has been identified as one of the significant phytochemicals in ginger that contribute to its medicinal effects .

Gingerenone A undergoes various chemical transformations, particularly in the presence of heat or acidic conditions. For example, when ginger is processed, gingerol can convert into zingerone through a reverse aldol reaction, while dehydration of gingerol leads to the formation of shogaols, which are more pungent than gingerol. These reactions highlight the dynamic nature of ginger's phytochemical composition and how it can alter the properties of compounds like gingerenone A .

Gingerenone A exhibits a range of biological activities:

  • Anticancer Effects: Studies have shown that gingerenone A can inhibit the proliferation of various cancer cell lines, including breast cancer cells (SKBR3, MCF7, and MDA-MB-231), with IC₅₀ values indicating significant cytotoxicity .
  • Anti-obesity Properties: Research indicates that gingerenone A suppresses obesity by inhibiting adipogenesis and reducing adipose tissue inflammation in high-fat diet-fed mice. It activates AMP-activated protein kinase pathways, which are crucial for lipid metabolism .
  • Antimicrobial Activity: Gingerenone A has demonstrated inhibitory effects against certain pathogens, suggesting potential applications in combating infections .

Gingerenone A can be synthesized through various methods. One common approach involves extracting it from ginger root using organic solvents followed by purification techniques such as chromatography. Additionally, synthetic routes have been developed that modify other ginger-derived compounds to yield gingerenone A. For instance, modifications of curcumin have been reported to produce this compound effectively .

Gingerenone A has been studied for its interactions with various biological targets:

  • Enzymatic Inhibition: It has shown potential as an inhibitor of specific enzymes related to bacterial infections, suggesting its role as a lead compound for developing new antimicrobial agents .
  • Cellular Mechanisms: Studies indicate that gingerenone A induces reactive oxygen species (ROS) production in cancer cells, contributing to its antiproliferative effects. This mechanism highlights its dual role in promoting cell death in malignant cells while sparing normal cells at lower concentrations .

Gingerenone A shares structural and functional similarities with several other compounds found in ginger and related plants. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
GingerolDiarylheptanoidAnti-inflammatory, antioxidantPrecursor to zingerone and shogaols
ShogaolDiarylheptanoidAntioxidant, analgesicMore pungent than gingerol
ZingeroneDiarylheptanoidAntioxidantFormed from gingerol upon heating
CurcuminDiarylheptanoidAnti-inflammatory, anticancerFound in turmeric; broader therapeutic use

Gingerenone A is unique due to its specific combination of chemical properties and biological activities that distinguish it from these similar compounds. Its ability to target multiple pathways related to cancer proliferation and obesity makes it a promising candidate for further research and application in health sciences .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

356.16237386 g/mol

Monoisotopic Mass

356.16237386 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Gingerenone A

Dates

Modify: 2023-08-15
1: Alkhaldi AA, Creek DJ, Ibrahim H, Kim DH, Quashie NB, Burgess KE, Changtam C, Barrett MP, Suksamrarn A, de Koning HP. Potent trypanocidal curcumin analogs bearing a monoenone linker motif act on trypanosoma brucei by forming an adduct with trypanothione. Mol Pharmacol. 2015;87(3):451-64. doi: 10.1124/mol.114.096016. Epub 2014 Dec 19. PubMed PMID: 25527638.

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